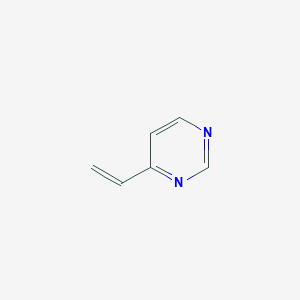

4-Vinylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-3-4-7-5-8-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWZZPKADNTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437745 | |

| Record name | 4-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45588-69-0 | |

| Record name | 4-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Vinylpyrimidine

Retrosynthetic Analysis of 4-Vinylpyrimidine Scaffolds

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections for 4-vinylpyrimidine focus on the formation of the pyrimidine (B1678525) ring and the installation of the vinyl group.

A key disconnection strategy involves breaking the C-C bond of the vinyl group, leading to a 4-halopyrimidine and a suitable vinylating agent. This approach is amenable to various cross-coupling reactions. Another strategy targets the C=C bond of the vinyl group, suggesting an elimination reaction from a 4-(1-hydroxyethyl)pyrimidine intermediate.

Alternatively, the pyrimidine ring itself can be disconnected. A common retrosynthetic pathway for pyrimidines involves a [3+3] cycloaddition approach, combining a 1,3-dielectrophile with a 1,3-dinucleophile. For 4-vinylpyrimidine, this could involve the reaction of a vinyl-substituted three-carbon unit with an amidine or a related nitrogen-containing species. Functional group interconversion (FGI) is another powerful tool, where the vinyl group is seen as an elaboration of another functional group, such as a carbonyl or a methyl group at the 4-position of the pyrimidine ring.

Table 1: Key Retrosynthetic Disconnections for 4-Vinylpyrimidine

| Disconnection | Precursors | Corresponding Forward Reaction |

| C(4)-Vinyl Bond | 4-Halopyrimidine + Vinylating Agent | Cross-coupling (e.g., Stille, Suzuki, Heck) |

| C=C Vinyl Bond | 4-(1-Hydroxyethyl)pyrimidine | Dehydration |

| Pyrimidine Ring [3+3] | Vinyl-substituted 1,3-dicarbonyl + Amidine | Condensation/Cyclization |

| Functional Group Interconversion | 4-Acetylpyrimidine | Reduction followed by dehydration |

| Functional Group Interconversion | 4-Methylpyrimidine (B18481) | Condensation with formaldehyde (B43269) |

Classical Approaches to 4-Vinylpyrimidine Synthesis

Traditional methods for the synthesis of pyrimidine derivatives often rely on the condensation of β-dicarbonyl compounds or their equivalents with amidines. While direct synthesis of 4-vinylpyrimidine through this classical route is not widely documented, analogous syntheses provide a viable blueprint. For instance, the Principal Synthesis, a well-established method, involves the reaction of a 1,3-dicarbonyl compound with an amidine. To adapt this for 4-vinylpyrimidine, a vinyl-containing 1,3-dicarbonyl precursor would be required.

A more direct classical approach involves the modification of a pre-formed pyrimidine ring. One such method is the condensation of 4-methylpyrimidine with formaldehyde, followed by dehydration of the resulting alcohol. This two-step process, while conceptually simple, can suffer from low yields and the potential for polymerization of the vinylpyrimidine product under the reaction conditions.

Modern Catalytic Strategies for 4-Vinylpyrimidine Elaboration

Modern organic synthesis has seen a paradigm shift towards catalytic methods, which offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Vinylations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are well-suited for the synthesis of 4-vinylpyrimidine. A prominent example is the Stille coupling, which has been successfully employed for the synthesis of related structures like 2-methylthio-4-vinylpyrimidine. acs.org This reaction involves the palladium-catalyzed coupling of an organotin reagent (e.g., tributylvinyltin) with a halopyrimidine, typically 4-chloropyrimidine (B154816) or 4-bromopyrimidine. acs.org

Table 2: Examples of Transition Metal-Catalyzed Vinylation of Pyrimidines

| Reaction | Catalyst | Reactants | Product | Reference |

| Stille Coupling | Pd(PPh₃)₄ | 4-Chloro-2-(methylthio)pyrimidine, Tributylvinyltin | 2-(Methylthio)-4-vinylpyrimidine | acs.org |

The Heck reaction, another palladium-catalyzed process, offers an alternative route by coupling a halopyrimidine with an alkene like ethylene. Suzuki and Negishi couplings, utilizing vinylboronic acids/esters and vinylzinc reagents, respectively, also represent viable and often milder alternatives to the Stille coupling. These reactions benefit from the commercial availability of a wide range of vinylating agents.

Organocatalytic Routes to 4-Vinylpyrimidine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary strategy to metal catalysis. While specific organocatalytic methods for the direct synthesis of 4-vinylpyrimidine are not extensively reported, general principles of organocatalysis can be applied. For instance, aminocatalysis could be employed in the functionalization of a pyrimidine precursor. The development of organocatalytic cascade reactions, which allow for the construction of complex molecules from simple starting materials in a single pot, holds promise for the efficient synthesis of substituted vinylpyrimidines. mdpi.com

Stereoselective Synthesis of 4-Vinylpyrimidine Derivatives

The synthesis of chiral derivatives of 4-vinylpyrimidine is of interest for applications in asymmetric catalysis and medicinal chemistry. While the parent 4-vinylpyrimidine is achiral, the introduction of substituents on the pyrimidine ring or the vinyl group can create stereogenic centers. Stereoselective synthesis aims to control the formation of these stereocenters to produce a single enantiomer or diastereomer.

For example, the asymmetric reduction of a 4-acylpyrimidine precursor using a chiral reducing agent could yield an enantioenriched 4-(1-hydroxyethyl)pyrimidine, which can then be dehydrated to the corresponding vinyl derivative. Furthermore, stereoselective Michael additions to the activated vinyl group of a pre-formed 4-vinylpyrimidine derivative can be achieved using chiral catalysts, leading to the formation of chiral side chains. The development of stereoselective methods for the synthesis of chiral pyrimidine-based compounds is an active area of research. beilstein-journals.org

Green Chemistry Principles in 4-Vinylpyrimidine Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to 4-vinylpyrimidine. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Several green strategies can be incorporated into the synthesis of 4-vinylpyrimidine:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact. rasayanjournal.co.injmaterenvironsci.com

Catalysis: As discussed, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste and often operate under milder conditions. rasayanjournal.co.innih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Cross-coupling reactions generally have good atom economy.

Energy Efficiency: The use of microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

Renewable Feedstocks: While not yet widely implemented for pyrimidine synthesis, the future may see the use of bio-based starting materials.

Solvent-Free Methodologies for 4-Vinylpyridine (B31050)

Table 1: Conventional Synthesis Parameters for 4-Vinylpyridine

| Parameter | Condensation Step | Dehydration Step | Source |

|---|---|---|---|

| Reactants | 4-Picoline, Paraformaldehyde | 4-Pyridineethanol | google.com |

| Temperature | 105–110°C | 140–190°C (under vacuum) | bdmaee.net |

| Pressure | Atmospheric | Reduced (Vacuum) | bdmaee.net |

| Catalyst | Benzoic Acid | Sodium Hydroxide (NaOH) | google.combdmaee.net |

| Solvent Use | Can be run neat; industrial processes may use benzene (B151609), ethyl acetate | Generally solvent-free, water removed by distillation | bdmaee.net |

| Inhibitor | - | Methylene Blue, p-tert-Butylcatechol (TBC) | bdmaee.net |

Flow Chemistry Applications in 4-Vinylpyridine Production

Flow chemistry offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and potential for automation. rsc.orgrsc.org While the primary synthesis of 4-vinylpyridine in flow systems is not widely reported, its application in subsequent reactions has been explored.

A key example is the aza-Michael reaction, which involves the addition of an amine to an activated alkene like 4-vinylpyridine. Research comparing batch and flow chemistry for this reaction has yielded important insights. iqs.edu In a study involving the reaction of 4-vinylpyridine with various amines, it was found that, unlike its isomer 2-vinylpyridine (B74390), increasing the temperature in a flow reactor caused yields to decrease. iqs.edu The optimal results for conversion, yield, and selectivity were achieved by increasing the residence time in the flow reactor. iqs.edu This behavior suggests that the reaction kinetics and equilibrium for 4-vinylpyridine are highly sensitive to temperature under flow conditions. Furthermore, the mixture of 4-vinylpyridine with an aqueous solution of an amine salt was observed to form a single phase, which differs from the two-phase system seen with 2-vinylpyridine and may be attributable to micelle formation. iqs.edu

Table 3: Research Findings on 4-Vinylpyridine in Flow Chemistry

| Parameter Studied | Observation for 4-Vinylpyridine | Comparison/Context | Source |

|---|---|---|---|

| Temperature Effect | Increased temperature leads to decreased yields. | Opposite effect observed for 2-vinylpyridine, where higher temperature improves performance. | iqs.edu |

| Residence Time | Increasing residence time improves conversion, yield, and selectivity. | A key parameter for optimizing output in the flow reactor. | iqs.edu |

| Phase Behavior | Forms a single phase with aqueous amine salt solutions. | 2-Vinylpyridine forms two phases under similar conditions. | iqs.edu |

| Reaction Type | Aza-Michael Reaction | A versatile reaction for forming carbon-nitrogen bonds. | iqs.eduraco.cat |

Chemoenzymatic Synthesis of 4-Vinylpyridine Precursors

Chemoenzymatic synthesis combines the high selectivity of biological catalysts (enzymes) with the robustness of traditional chemical methods. mdpi.com This approach is often used to create chiral molecules or to perform reactions under mild, environmentally friendly conditions.

The primary industrial precursors for 4-vinylpyridine are 4-picoline and formaldehyde. nih.gov A review of the scientific literature indicates that the application of chemoenzymatic methods for the synthesis of these specific precursors, particularly for the purpose of 4-vinylpyridine production, is not a reported area of research. While enzymes like Pictet-Spenglerases are used for synthesizing complex pyridine-containing alkaloids, their application to simple precursors like 4-picoline is not documented. mdpi.com Similarly, enzymatic routes to formaldehyde are known but are not typically linked to industrial monomer synthesis. Research in the field has instead focused on the chemoenzymatic polymerization of the 4-vinylpyridine monomer to create novel block copolymers or functional materials, rather than on the synthesis of its basic chemical building blocks. researchgate.net

Theoretical and Computational Investigations of 4 Vinylpyrimidine

Quantum Chemical Calculations on 4-Vinylpyrimidine Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to understanding its chemical nature. For 4-vinylpyrimidine, these methods can elucidate its reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like 4-vinylpyrimidine. researchgate.net DFT calculations can provide insights into the electronic properties that govern how 4-vinylpyrimidine interacts with other chemical species.

One key aspect of reactivity is the distribution of electron density. In a quantum-chemical investigation that included 4-vinylpyrimidine, the effective charge on the β-carbon atom of the vinyl group was calculated using the semi-empirical PM3 method. univ.kiev.uaunipr.it This charge is a crucial indicator of the molecule's susceptibility to nucleophilic or electrophilic attack at the vinyl moiety. Such studies correlate these calculated charges with experimentally derived parameters like the polar factor 'e' in copolymerization reactions, providing a predictive framework for polymer chemists. univ.kiev.uaunipr.it

While specific DFT studies solely on 4-vinylpyrimidine are not extensively documented in publicly available literature, the principles can be readily applied. A typical DFT study on 4-vinylpyrimidine would involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of various electronic descriptors.

Table 1: Predicted Electronic Properties of 4-Vinylpyrimidine from a Hypothetical DFT Calculation (B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 D | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |

| Energy of HOMO | ~ -7.0 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| Energy of LUMO | ~ -0.5 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on N1 | Negative | The nitrogen atoms in the pyrimidine (B1678525) ring are expected to be regions of high electron density. |

| Mulliken Charge on Cβ (vinyl) | Negative | Suggests susceptibility of the terminal vinyl carbon to electrophilic attack. |

Note: The values in this table are hypothetical and based on typical results for similar molecules. They serve to illustrate the type of data obtained from DFT calculations.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for predicting spectroscopic data. semanticscholar.org These methods can be used to calculate vibrational frequencies (Infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts for 4-vinylpyrimidine. Such predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For instance, a study on a related 4-vinyl-substituted pyrimidine nucleoside utilized the B3LYP/6-31G* level of theory, which is a DFT method often used in conjunction with ab initio approaches, to analyze its conformational preferences. mdpi.com Similar computational approaches could be employed to predict the vibrational spectrum of 4-vinylpyrimidine. The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, often showing good agreement with experimental data. semanticscholar.org The prediction of spectroscopic parameters is a common application of ab initio methods in modern chemistry. scielo.br

Density Functional Theory (DFT) Studies on 4-Vinylpyrimidine Reactivity

Molecular Dynamics Simulations of 4-Vinylpyrimidine Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the interactions and movements of atoms and molecules over time. google.com For 4-vinylpyrimidine, MD simulations can be particularly insightful in understanding its behavior in different environments, such as in solution or as part of a polymer chain.

While specific MD simulations for isolated 4-vinylpyrimidine are not readily found in the literature, studies on the interactions of poly(4-vinylpyridine), a structurally similar polymer, offer valuable insights. univ.kiev.ua These simulations can model the interactions of the polymer with solvents, surfaces, or other molecules, revealing information about conformation, solvation, and binding processes. univ.kiev.uarsc.org An MD simulation of 4-vinylpyrimidine in a solvent like water would reveal details about the hydration shell and the influence of the solvent on the molecule's conformation and reactivity.

Conformational Analysis of 4-Vinylpyrimidine and its Rotational Isomers

Computational methods are ideal for exploring the potential energy surface associated with this rotation. A conformational analysis of 4-vinylpyrimidine would likely reveal two main planar conformers: a syn conformer, where the vinyl group is oriented towards one of the nitrogen atoms of the pyrimidine ring, and an anti conformer, where it is oriented away.

A study on a 4-vinyl-substituted thymidine (B127349) derivative using DFT calculations (B3LYP/6-31G*) found that the syn-conformation, where the vinyl group is directed towards the Watson-Crick face, is more stable than the anti-conformation by 2.57 kcal/mol. mdpi.com This preference was attributed to steric repulsion from a methyl group. For 4-vinylpyrimidine itself, the energy difference between the syn and anti conformers is expected to be smaller, but one conformer may still be favored due to subtle electronic or steric effects.

Table 2: Predicted Relative Energies of 4-Vinylpyrimidine Conformers

| Conformer | Dihedral Angle (N1-C4-Cα-Cβ) | Relative Energy (kcal/mol) |

| Syn | 0° | 0.0 (most stable) |

| Anti | 180° | > 0 |

| Transition State | ~90° | Higher energy barrier |

Note: This table represents a predicted outcome of a conformational analysis. The exact energy values would need to be determined by specific calculations.

Frontier Molecular Orbital (FMO) Theory Applied to 4-Vinylpyrimidine Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining how a molecule will react in various chemical processes, such as cycloadditions or polymerization.

For 4-vinylpyrimidine, the HOMO is likely to be a π-orbital with significant contributions from both the pyrimidine ring and the vinyl group. The LUMO is expected to be a π*-orbital, also delocalized over the ring and the vinyl substituent.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO can predict the regioselectivity and stereoselectivity of reactions. For example, in a Diels-Alder reaction where 4-vinylpyrimidine acts as the dienophile, the interaction between its LUMO and the diene's HOMO would be the key orbital interaction to analyze.

Computational Design of Novel 4-Vinylpyrimidine Derivatives

Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. By systematically modifying the structure of 4-vinylpyrimidine in silico and calculating the properties of the resulting derivatives, it is possible to screen for candidates with enhanced reactivity, specific binding affinities, or improved polymer characteristics.

For example, one could computationally design a series of 4-vinylpyrimidine derivatives with different substituents on the pyrimidine ring. By calculating the HOMO-LUMO gap, charge distributions, and other reactivity descriptors for each derivative, it would be possible to identify which substituents would be most effective at tuning the electronic properties of the vinyl group for a specific application, such as controlled polymerization or as a precursor for pharmaceutical compounds. This in silico screening can significantly reduce the experimental effort required to develop new materials and molecules based on the 4-vinylpyrimidine scaffold.

Machine Learning Approaches for Predicting 4-Vinylpyrimidine Reactivity

The application of machine learning (ML) to predict chemical reactivity is a rapidly advancing field in computational chemistry. nips.ccrsc.org While specific machine learning models exclusively designed for 4-vinylpyrimidine are not extensively documented in current literature, the established methodologies for other heterocyclic compounds provide a clear framework for how such predictions can be achieved. numberanalytics.comresearchgate.net These approaches leverage algorithms to analyze large datasets of chemical reactions, enabling them to predict reaction outcomes, regioselectivity, and compound stability without the need for extensive, repeated experimentation. numberanalytics.comwustl.edu

Machine learning models in chemistry function by identifying complex patterns in data that correlate molecular features with chemical behavior. rsc.orgnumberanalytics.com For a molecule like 4-vinylpyrimidine, the goal is to predict its reactivity in various transformations, such as nucleophilic additions or cycloadditions. researchgate.net The process involves training a model on a curated dataset of known reactions involving pyrimidines or other vinyl-substituted heterocycles. researchgate.netacs.org This training allows the model to learn the subtle electronic and steric factors that govern a reaction's success and outcome.

The development of predictive models for heterocyclic compounds often employs techniques like random forest algorithms and neural networks. numberanalytics.comresearchgate.netchemrxiv.org These models are trained using a variety of molecular descriptors as input features. These can range from relatively simple structural fingerprints to more complex quantum mechanical properties derived from methods like Density Functional Theory (DFT), which can describe the electronic structure and stability of molecules. numberanalytics.com The combination of mechanism-based computational statistics and machine learning has proven to be a useful strategy for predicting the selectivity of organic transformations. researchgate.net

A prominent and related application of machine learning in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are particularly common for pyrimidine derivatives, aiming to correlate their structural properties with biological activities or other chemical properties. scielo.brjrespharm.comthieme-connect.com These models use statistical methods like multiple-linear regression (MLR) and partial least squares (PLS) to build a mathematical relationship between calculated molecular descriptors and an observed activity. scielo.brjrespharm.com For instance, QSAR models for pyrimidine derivatives have successfully identified key descriptors—such as steric properties, hydrophobic polar surface area, and partition coefficients (logP)—that are responsible for their larvicidal activity. scielo.br Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to elucidate the structure-activity relationships of pyrimidine derivatives as enzyme inhibitors, achieving good predictive accuracy. thieme-connect.comthieme-connect.com

The findings from these QSAR studies on various pyrimidine derivatives illustrate the type of data and correlations that would be essential for building a reactivity model for 4-vinylpyrimidine. The table below summarizes key findings from representative QSAR studies on related pyrimidine compounds.

| Model Type | Compound Class | Predicted Property | Key Descriptors/Findings |

| MLR & PLS QSAR | Pyrimidine derivatives | Larvicidal activity against Aedes aegypti | Models confirmed that 3D structure, steric properties, hydrophobic polar surface area, and logP are responsible for activity. scielo.br |

| MLR QSAR | 2,4,6-trisubstituted pyrimidine derivatives | Antimalarial activity | The model identified charges on specific carbon atoms and the LUMO (Lowest Unoccupied Molecular Orbital) energy as significant predictors. jrespharm.com |

| 3D-QSAR (CoMFA & CoMSIA) | Pyrido[2,3-d]pyrimidine derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition | High conventional and cross-validated r² values indicated strong predictive ability based on 3D molecular fields. ijddd.com |

| 3D-QSAR (CoMFA & CoMSIA) | Pyrimidine derivatives | Anaplastic Lymphoma Kinase (ALK) Inhibition | Models showed good predictability (q² > 0.6), and contour maps suggested how substituent groups could enhance biological activity. thieme-connect.comthieme-connect.com |

For 4-vinylpyrimidine specifically, a predictive ML model would be trained on a dataset of its known reactions. The model would learn to predict how the vinyl group and the pyrimidine ring interact with different reagents under various conditions. For example, it could predict the regioselectivity of a nucleophilic attack, determining whether it occurs at the vinyl group (conjugate addition) or involves displacement at the ring. researchgate.net The success of such a model is highly dependent on the availability of a large and diverse set of high-quality experimental data. acs.org As high-throughput experimentation methods become more common, the generation of such datasets will facilitate the development of highly accurate, specialized ML models for compounds like 4-vinylpyrimidine. acs.org

Advanced Spectroscopic Characterization Methodologies for 4 Vinylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation of 4-Vinylpyrimidine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-vinylpyrimidine, a combination of one-dimensional and multi-dimensional NMR techniques would be essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Based on the structure of 4-vinylpyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the vinyl group protons and the pyrimidine (B1678525) ring protons. The vinyl group should present a characteristic AXM spin system, with a dd (doublet of doublets) for the proton on the carbon attached to the ring, and separate signals for the two geminal protons. The protons on the pyrimidine ring will exhibit chemical shifts and coupling constants influenced by the two nitrogen atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for the two vinyl carbons and the four distinct carbons of the pyrimidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Multi-Dimensional NMR Techniques for 4-Vinylpyrimidine

To definitively assign the proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, multi-dimensional NMR experiments are crucial. For 4-vinylpyrimidine, the following techniques would be particularly informative:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the vinyl group and the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for confirming the connection of the vinyl group to the C4 position of the pyrimidine ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the vinyl group relative to the pyrimidine ring.

Real-time, ultrafast multidimensional NMR spectroscopy has been used to monitor the synthesis of pyrimidine derivatives, demonstrating the power of these techniques in studying reaction kinetics and identifying transient intermediates. nih.govacs.org Such methods could be applied to the polymerization of 4-vinylpyrimidine to understand the reaction mechanism in detail.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Vinylpyrimidine (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H2 | ~8.9 | C2 (~157) | C4, C6 |

| H5 | ~7.3 | C5 (~120) | C4, C6 |

| H6 | ~8.5 | C6 (~150) | C2, C4, C5 |

| C4 | - | C4 (~140) | H2, H5, H6, Vinyl H |

| Vinyl-CH | ~6.8 (dd) | Vinyl-CH (~135) | C4, C5 |

| Vinyl-CH₂ (trans) | ~6.2 (d) | Vinyl-CH₂ (~118) | C4 |

Note: These are predicted values and would need to be confirmed by experimental data.

Solid-State NMR Methodologies for Poly(4-Vinylpyrimidine)

For the characterization of the polymeric form, poly(4-vinylpyrimidine), solid-state NMR (ssNMR) would be the technique of choice. High-resolution solid-state ¹³C NMR, utilizing techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), can provide valuable information about the polymer's structure, dynamics, and morphology. osti.govacs.org

Specifically, ssNMR could be used to:

Confirm the successful polymerization of the monomer.

Investigate the tacticity (stereochemistry) of the polymer chain.

Study the molecular mobility of different parts of the polymer.

Characterize the morphology and phase behavior of polymer blends or composites containing poly(4-vinylpyrimidine).

For instance, studies on poly(4-vinylpyridine) have utilized solid-state NMR to characterize its structure in interpenetrating polymer networks and to study miscibility in polymer blends. osti.govacs.org Similar approaches would be highly beneficial for understanding the properties of poly(4-vinylpyrimidine) materials.

Infrared (IR) and Raman Spectroscopic Analysis Techniques for 4-Vinylpyrimidine

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods would be essential for the characterization of 4-vinylpyrimidine and its polymer.

Vibrational Mode Assignment Methodologies

The IR and Raman spectra of 4-vinylpyrimidine will be characterized by vibrations of the pyrimidine ring and the vinyl group. The assignment of these vibrational modes can be achieved by comparison with related molecules, such as pyrimidine, and other vinyl-substituted aromatics. tandfonline.com

Key expected vibrational modes for 4-vinylpyrimidine include:

Pyrimidine ring stretching vibrations: These typically appear in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations: Aromatic C-H stretches are found above 3000 cm⁻¹, while vinyl C-H stretches also appear in this region.

Vinyl C=C stretching vibration: This is expected around 1630 cm⁻¹.

Out-of-plane C-H bending vibrations: These are characteristic of the substitution pattern and appear in the 1000-700 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating theoretical vibrational frequencies. These calculations can greatly assist in the assignment of experimental spectra.

Table 2: Predicted Key Infrared and Raman Bands for 4-Vinylpyrimidine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Vinyl C-H Stretch | 3080-3020 | Medium | Strong |

| Vinyl C=C Stretch | ~1630 | Medium | Strong |

| Pyrimidine Ring Stretch | 1600-1550 | Strong | Strong |

| Pyrimidine Ring Stretch | 1500-1400 | Strong | Medium |

| Vinyl C-H Bend (out-of-plane) | 990, 910 | Strong | Medium |

Surface-Enhanced Raman Scattering (SERS) for 4-Vinylpyrimidine Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide a significant enhancement of the Raman signal for molecules adsorbed on or near a nanostructured metal surface (typically silver or gold). This technique would be particularly useful for the detection of trace amounts of 4-vinylpyrimidine.

The SERS spectrum of 4-vinylpyrimidine is expected to be dominated by vibrations of the pyrimidine ring, as the nitrogen atoms can coordinate with the metal surface. This interaction can lead to changes in the relative intensities and frequencies of the vibrational modes compared to the normal Raman spectrum. Studies on pyrimidine and its derivatives have shown that the enhancement of certain modes, such as the ring breathing mode, is a characteristic feature of their SERS spectra. nih.govolemiss.eduacs.org The SERS enhancement mechanism for pyrimidine on silver nanoclusters has been attributed to a resonant Raman process involving photoexcited charge transfer states. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopic Principles for Electronic Transitions in 4-Vinylpyrimidine

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 4-vinylpyrimidine will be characterized by absorptions arising from π → π* and n → π* transitions. mdpi.commdpi.com

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In 4-vinylpyrimidine, the conjugated system of the pyrimidine ring and the vinyl group will give rise to intense π → π* absorptions.

n → π* transitions: These involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions.

The solvent can have a significant effect on the positions of these absorption bands. For example, in polar solvents, n → π* transitions often exhibit a hypsochromic shift (blue shift), while π → π* transitions may show a bathochromic shift (red shift). The UV-Vis spectrum of poly(4-vinylpyridine) shows characteristic bands that are influenced by quaternization, indicating the sensitivity of this technique to changes in the electronic structure of the polymer. mdpi.com Similar studies on poly(4-vinylpyrimidine) would be valuable.

Table 3: Predicted UV-Vis Absorption Maxima for 4-Vinylpyrimidine

| Transition Type | Predicted λmax (nm) | Solvent Effects |

|---|---|---|

| π → π* | ~250 | Bathochromic shift in polar solvents |

Mass Spectrometric Approaches for Molecular Structure Confirmation of 4-Vinylpyrimidine

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of compounds. For a molecule like 4-Vinylpyrimidine, both high-resolution and tandem mass spectrometry provide complementary information essential for its definitive identification.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between molecules that have the same nominal mass but different elemental formulas.

For 4-Vinylpyrimidine (C₆H₆N₂), the theoretical exact mass of its protonated molecule [M+H]⁺ is calculated and then compared against the experimentally measured value. The minute difference between these values, typically in parts per million (ppm), provides strong evidence for the compound's elemental formula. Research on related vinylpyrimidine compounds, such as 2-chloro-4-vinylpyrimidine, demonstrates the utility of HRMS in confirming their structures. mdpi.com In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer like an Orbitrap or a time-of-flight (TOF) instrument. mdpi.com The high accuracy of the mass measurement allows for the confident assignment of the chemical formula C₆H₇N₂⁺ for the protonated molecule of 4-Vinylpyrimidine.

Table 1: Illustrative HRMS Data for Protonated 4-Vinylpyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₂ |

| Ion | [M+H]⁺ |

| Theoretical Exact Mass (m/z) | 107.0604 |

| Experimentally Measured Mass (m/z) | 107.0602 |

| Mass Error (ppm) | -1.87 |

Note: This table is illustrative, based on the principles of HRMS. The experimental value is a hypothetical measurement for demonstration.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This process helps to piece together the molecular structure by identifying its constituent parts. The principle involves isolating the precursor ion (e.g., the protonated molecule of 4-Vinylpyrimidine at m/z 107.06), subjecting it to collision-induced dissociation (CID), and then mass-analyzing the fragments. ncsu.edu

The fragmentation pattern is characteristic of the molecule's structure. For 4-Vinylpyrimidine, fragmentation would likely involve the loss of small, stable molecules from the vinyl group or the pyrimidine ring. For instance, the fragmentation of the related compound 4-vinylpyridine (B31050) shows a primary peak at m/z 105 and a secondary peak at m/z 104, corresponding to the molecular ion and the loss of a hydrogen atom, respectively. nih.gov A similar loss of the vinyl group (C₂H₃) or parts of the pyrimidine ring would be expected for 4-Vinylpyrimidine, providing a unique fingerprint for its identification. The analysis of these fragmentation pathways is crucial for distinguishing between isomers and confirming the connectivity of atoms within the molecule. ncsu.eduresearchgate.net

Table 2: Plausible MS/MS Fragmentation Data for 4-Vinylpyrimidine ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 107.06 | 80.04 | C₂H₃ (Vinyl radical) |

| 107.06 | 79.04 | C₂H₄ (Ethene) |

| 80.04 | 53.03 | HCN (Hydrogen cyanide) |

Note: This table presents a plausible fragmentation pathway for illustrative purposes.

X-ray Diffraction Methodologies for Crystalline 4-Vinylpyrimidine Analysis

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

The analysis of pyrimidine derivatives by single-crystal XRD is a well-established practice. researchgate.netmdpi.comnih.gov For a crystalline sample of 4-Vinylpyrimidine, the process would involve irradiating the crystal with a beam of X-rays and measuring the diffraction pattern. This pattern is then used to compute an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the crystal's symmetry). researchgate.net This information reveals the planarity of the pyrimidine ring, the orientation of the vinyl substituent, and how the molecules pack together in the crystal lattice through interactions like hydrogen bonding or π-π stacking. researchgate.net

Table 3: Representative Crystallographic Data for a Hypothetical Crystalline 4-Vinylpyrimidine

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The crystal family | Monoclinic |

| Space Group | The symmetry of the unit cell | P2₁/c |

| a (Å) | Unit cell dimension | 8.5 |

| b (Å) | Unit cell dimension | 6.2 |

| c (Å) | Unit cell dimension | 10.1 |

| β (°) | Unit cell angle | 95.5 |

| V (ų) | Volume of the unit cell | 528.4 |

| Z | Molecules per unit cell | 4 |

Note: The values in this table are representative examples based on known pyrimidine derivatives and are for illustrative purposes only.

Circular Dichroism (CD) Spectroscopy for Chiral 4-Vinylpyrimidine Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the structure of chiral molecules. cas.cz It measures the differential absorption of left and right circularly polarized light. synchrotron-soleil.fr While 4-Vinylpyrimidine itself is not chiral, its derivatives, particularly those involving substitution that creates a stereocenter (e.g., chiral groups attached to the vinyl moiety or the pyrimidine ring), can be analyzed by CD spectroscopy.

This technique is highly sensitive to the conformation and absolute configuration of molecules. rsc.org Studies on chiral pyrimidine nucleosides, for instance, show that the CD spectrum is heavily influenced by the conformation around the glycosidic bond and the puckering of the sugar ring. acs.org The observed CD signals, known as Cotton effects, can be positive or negative depending on the spatial arrangement of the chromophore (the pyrimidine ring) and the chiral center. By comparing experimental CD spectra with those predicted by theoretical calculations (like time-dependent density functional theory), it is possible to assign the absolute configuration of a chiral derivative of 4-Vinylpyrimidine. cas.czrsc.org This makes CD spectroscopy an essential tool for the stereochemical characterization of novel, chiral molecules based on the 4-Vinylpyrimidine scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Vinylpyrimidine |

| 2-Chloro-4-vinylpyrimidine |

| 4-Vinylpyridine |

| Hydrogen Cyanide |

Reactivity and Mechanistic Studies of 4 Vinylpyrimidine

Electrophilic Addition Reactions to the Vinyl Group of 4-Vinylpyrimidine

While a standard electrophilic addition across the vinyl double bond is not the predominant pathway, the vinyl group readily participates in conjugate addition reactions, particularly under acidic conditions. The use of superacids, such as triflic acid, facilitates the diprotonation of the pyrimidine (B1678525) ring. polysciences.comhanyang.ac.kr This diprotonation creates a highly electron-deficient "superelectrophilic" heterocyclic system. polysciences.com

Computational studies using Natural Bond Orbital (NBO) calculations on the diprotonated 4-vinylpyrimidine cation show a significant distribution of positive charge at the C2, C4, and C6 positions of the pyrimidine ring. hanyang.ac.kr This charge distribution enhances the electrophilic character of the vinyl group, making it susceptible to attack by even weak nucleophiles like benzene (B151609). The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the vinyl group. hanyang.ac.kr This pathway is favored over a classic Markovnikov addition to the vinyl group because the formation of a carbocation adjacent to the highly positive ring would be energetically unfavorable. hanyang.ac.kr Interestingly, this reactivity pattern is position-dependent; vinyl groups at the 5-position of the pyrimidine ring, which has a higher electron density, tend to undergo Markovnikov-type additions. hanyang.ac.kr

Nucleophilic Aromatic Substitution on the Pyrimidine Ring of 4-Vinylpyrimidine

The pyrimidine ring is inherently electron-deficient and, therefore, activated towards nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. wikipedia.orgyoutube.com This enhanced reactivity is due to the ability of the ring nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. wikipedia.org For a nucleophilic attack at the C4 position, a key resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom at the 1-position, providing significant stabilization. wikipedia.orgyoutube.com

In the context of 4-vinylpyrimidine derivatives, this reactivity is well-documented. Studies on 2-chloro-4-vinylpyrimidine show that it undergoes nucleophilic displacement of the chlorine atom at the C2 position. chimia.chresearchgate.net Furthermore, the reaction conditions can be tuned to control the outcome. When one equivalent of a nucleophile is used, conjugate addition across the vinyl group is the primary reaction observed. chimia.ch However, in the presence of excess nucleophile, both the conjugate addition to the vinyl group and the nucleophilic substitution of the chlorine atom on the pyrimidine ring occur. chimia.ch This dual reactivity highlights the electrophilic nature of both the ring and the vinyl substituent.

Cycloaddition Reactions Involving 4-Vinylpyrimidine

The vinyl group of 4-vinylpyrimidine allows it to participate in various cycloaddition reactions, acting as a two-π-electron component.

In Diels-Alder reactions, which are [4+2] cycloadditions, 4-vinylpyrimidine functions as the two-π-electron component, the dienophile. nih.gov The pyrimidine ring itself is aromatic and does not typically act as the four-π-electron diene component. The electron-withdrawing nature of the pyrimidine ring makes the vinyl group somewhat electron-poor, enhancing its reactivity with electron-rich dienes.

The reactivity of vinylazaarenes, including vinylpyrimidines, as dienophiles can be significantly enhanced through the use of Lewis acids. organic-chemistry.orglookchem.com Coordination of a Lewis acid, such as boron trifluoride (BF₃), to one of the nitrogen atoms of the pyrimidine ring further increases the electron-withdrawing effect on the vinyl group. nih.gov This activation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with a diene's Highest Occupied Molecular Orbital (HOMO). Research has demonstrated that Lewis acid-promoted Diels-Alder reactions of vinylazaarenes, including 2-vinylpyrimidine (B1277554), proceed with improved yields and selectivities compared to thermal reactions. organic-chemistry.orglookchem.com For instance, 2-vinylpyrimidine successfully forms a cycloadduct with 2,3-dimethylbutadiene in the presence of a Lewis acid catalyst. organic-chemistry.org This makes the Diels-Alder reaction a synthetically useful method for creating complex cyclohexyl-appended pyrimidine structures. lookchem.com

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgdbcls.jp In this reaction, the vinyl group of 4-vinylpyrimidine serves as the dipolarophile, which is the two-π-electron component.

This reactivity has been demonstrated with pyrimidine derivatives. For example, 5-fluoro-1-vinylpyrimidine-2,4(1H,3H)-dione, a derivative of uracil, has been shown to undergo a 1,3-dipolar cycloaddition with a chiral nitrone. mdpi.com This reaction highlights the capability of the vinylpyrimidine scaffold to act as a dipolarophile in constructing more complex heterocyclic systems. The reaction proceeds in a concerted, pericyclic fashion, where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the vinyl group combine to form the new ring. dbcls.jp

Diels-Alder Reactions with 4-Vinylpyrimidine as Diene or Dienophile

Oxidation and Reduction Pathways of 4-Vinylpyrimidine

The reactivity of 4-vinylpyrimidine in oxidation and reduction reactions is influenced by its two primary functional components: the vinyl group and the electron-deficient pyrimidine ring. Reactions can selectively target one of these sites, or both, depending on the reagents and conditions employed.

Reduction: The reduction of 4-vinylpyrimidine can occur at either the vinyl substituent or the heterocyclic ring. The vinyl group's double bond is susceptible to reduction through catalytic hydrogenation or hydroboration. In a reaction analogous to that of 4-vinylpyridine (B31050), hydroboration of the vinyl group is expected to proceed with high regioselectivity. thieme-connect.com For instance, the hydroboration of 4-vinylpyridine with 9-borabicyclo[3.3.1]nonane (9-BBN-H) results in borylation exclusively at the α-position of the vinyl group, a consequence of the electronic effects of the electron-withdrawing ring. thieme-connect.com More extensive reduction, such as using hydrogen gas with a nickel catalyst or sodium in ethanol, can reduce the pyrimidine ring to the corresponding piperidine (B6355638) derivative. uoanbar.edu.iq

Furthermore, polymers derived from the related 4-vinylpyridine have been utilized to create reducing agents. Cross-linked poly(4-vinylpyridine)-borane, for example, serves as a chemoselective agent for the reduction of aldehydes and ketones to their corresponding alcohols in acidic media. tandfonline.com This polymer-borane complex demonstrates high hydrolytic stability, allowing reductions to be performed in environments like pH 1 buffer solutions. tandfonline.com

Oxidation: While direct oxidation studies on the 4-vinylpyrimidine monomer are not extensively detailed in the provided literature, the behavior of its polymeric form, poly(4-vinylpyridine) (PVP), in catalytic oxidation systems provides significant insight. The nitrogen atom of the pyridine (B92270) ring readily coordinates with metal ions, forming complexes that are effective catalysts for various oxidation reactions. These polymer-metal complexes are often studied for their ability to oxidize external substrates.

For instance, complexes of poly(4-vinylpyridine) with copper (Cu(II)) have been used to catalyze the oxidation of hydroquinone (B1673460) and ascorbic acid. tandfonline.comtandfonline.comresearchgate.net Similarly, nickel- and manganese-immobilized poly(4-vinylpyridine) catalysts have been employed in the liquid-phase oxidation of alkanes like n-hexane. researchgate.netakj.az These catalytic systems highlight the role of the pyrimidine nitrogen in activating metal centers for oxidative processes. Another approach involves the formation of a complex between poly(4-vinylpyridine) and hydrogen peroxide (H₂O₂), creating a solid, stable equivalent of H₂O₂ for the selective oxidation of sulfides to sulfoxides. rsc.org

The pyrimidine moiety is also central to electrochemical reduction catalysis. Electrodes coated with poly(4-vinylpyridine) have been shown to catalytically reduce carbon dioxide (CO₂) at a low overpotential. rsc.org The pyridinium (B92312) groups within the polymer are believed to play a key role in this process, with thicker polymer films leading to increased current density due to a higher surface concentration of these active sites. rsc.orgacs.org

| Catalytic System | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Poly(4-vinylpyridine)-Cu(II) Complex | Hydroquinone | Catalytic Oxidation | Catalytic activity is influenced by the polymer structure (random vs. block copolymer), which affects the stability of the copper complex. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Ni-Immobilized Poly(4-vinylpyridine) | n-Hexane | Catalytic Oxidation | Catalyst facilitates the oxyfunctionalization of n-hexane to produce alcohols and ketones. akj.az | akj.az |

| Mn-Immobilized Poly(4-vinylpyridine) | n-Hexane | Catalytic Oxidation | The manganese-based catalyst showed higher activity and selectivity compared to the nickel version for n-hexane oxidation. akj.az | akj.az |

| Poly(4-vinylpyridine)–H₂O₂ Complex | Sulfides | Selective Oxidation | Acts as a stable, solid H₂O₂ equivalent for the selective oxidation of sulfides to sulfoxides. rsc.org | rsc.org |

| Poly(4-vinylpyridine) Coated Electrode | Carbon Dioxide (CO₂) | Electrochemical Reduction | Catalyzes CO₂ reduction at a low overpotential, with efficiency dependent on polymer film thickness. rsc.org | rsc.org |

Functionalization of the Pyrimidine Heterocycle in 4-Vinylpyrimidine

Functionalization of the pyrimidine ring in 4-vinylpyrimidine involves reactions that modify the heterocycle while the vinyl group remains intact. These transformations are crucial for diversifying the core structure for applications in materials science and medicinal chemistry. Key strategies include nucleophilic aromatic substitution, electrophilic substitution, and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. If 4-vinylpyrimidine bears a suitable leaving group, such as a halogen, on the ring, it can undergo SNAr reactions. For example, studies on 2-chloro-4-vinylpyrimidines show that treatment with nucleophiles can lead to the displacement of the chlorine atom. researchgate.net The reactivity in SNAr reactions is dependent on the halogen, with fluoropyridines reacting significantly faster than chloropyridines. nih.gov The reaction can be further promoted by activating the ring with Lewis acids or through protonation with superacids, which enhances the ring's electrophilicity. thieme-connect.comresearchgate.net

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character, which is comparable to a highly deactivated benzene ring like nitrobenzene. uoanbar.edu.iq A common strategy to facilitate electrophilic attack on related pyridine systems is through the formation of an N-oxide. quimicaorganica.org Oxidation of one of the pyrimidine nitrogens to an N-oxide increases the electron density in the ring, particularly at the positions ortho and para to the N-oxide, thereby activating it for electrophilic substitution. quimicaorganica.org Subsequent reduction of the N-oxide restores the pyrimidine ring.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods provide powerful tools for functionalizing pyrimidine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds on (pseudo)halo-pyrimidines. nih.govresearchgate.neteie.gr These reactions allow for the introduction of a wide array of alkyl, aryl, vinyl, and alkynyl groups onto the pyrimidine core of a 4-vinylpyrimidine precursor, leveraging the vast library of available boronic acids, alkenes, and alkynes. nih.govresearchgate.net

| Reaction Type | Description | Example/Condition | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide) on the pyrimidine ring by a nucleophile. | Displacement of a chlorine atom on a substituted 4-vinylpyrimidine with an amine or alkoxide. researchgate.net | researchgate.net |

| Electrophilic Substitution (via N-Oxide) | Activation of the ring by N-oxide formation, followed by reaction with an electrophile and subsequent deoxygenation. | Nitration or halogenation of the N-oxide derivative under milder conditions than the parent heterocycle. quimicaorganica.org | quimicaorganica.org |

| Suzuki Coupling | Palladium-catalyzed reaction of a halo-pyrimidine with a boronic acid to form a C-C bond. | Coupling of a bromo-4-vinylpyrimidine with an arylboronic acid. researchgate.netrsc.org | researchgate.netrsc.org |

| Heck Coupling | Palladium-catalyzed reaction of a halo-pyrimidine with an alkene to form a new vinyl-substituted pyrimidine. | Reaction of an iodo-4-vinylpyrimidine with an acrylate (B77674). rsc.org | rsc.org |

Mechanistic Investigations through Kinetic Studies and Isotope Effects for 4-Vinylpyrimidine Reactions

Understanding the mechanisms of reactions involving 4-vinylpyrimidine is accomplished through detailed kinetic analyses and the study of kinetic isotope effects (KIEs). These investigations provide insights into reaction rates, transition states, and the sequence of bond-forming and bond-breaking events.

Kinetic Studies: Kinetic studies measure how reaction rates change in response to variations in concentration, temperature, or catalysts. In the context of 4-vinylpyrimidine and its analogs, kinetic studies have been instrumental in understanding polymerization processes. The nitroxide-mediated radical polymerization of 4-vinylpyridine, for instance, has been shown to proceed in a pseudo-living manner. cmu.edu Kinetic analysis revealed that the molecular weight of the resulting polymer increases linearly with monomer conversion, and the polymerization rate is surprisingly not influenced by the initial concentration of the TEMPO nitroxide radical. cmu.edu

In electrochemical applications, kinetic measurements have shed light on the catalytic reduction of CO₂ by poly(4-vinylpyridine) films. rsc.org Cyclic voltammetry and chronoamperometry show that the catalytic current density increases with the thickness of the polymer film, which is attributed to a higher concentration of active pyridinium sites. rsc.org Conversely, electrochemical impedance spectroscopy indicates that charge transfer becomes restricted if the film is too thick, as this slows the protonation of pyridine groups near the electrode surface. rsc.org

Kinetic Isotope Effects (KIE): The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of its counterpart with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org A primary KIE (typically > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. nih.govlibretexts.org A secondary KIE (usually closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org

While specific KIE studies focused solely on 4-vinylpyrimidine are not detailed in the provided search results, the principles are widely applied to similar systems. For example, mechanistic investigations of a photochemical [2+2]-cycloaddition involving acyclic 2-vinylpyridines (a constitutional isomer of 4-vinylpyrimidine) utilized mechanistic probes to understand stereocontrol. nih.gov The study found that 4-vinylpyridine was also reactive under these conditions, which merge chiral Brønsted acid catalysis with energy transfer photocatalysis. nih.gov The proposed mechanism involves the preorganization of substrates within a chiral ternary complex, which allows the reaction to proceed with high stereocontrol despite an uncontrolled sensitization event. nih.gov The application of deuterium (B1214612) labeling (a KIE study) in such a system could precisely determine the extent of C-H bond involvement in the transition state.

| Reaction/Process | Mechanistic Tool | Key Finding | Reference |

|---|---|---|---|

| Radical Polymerization of 4-Vinylpyridine | Kinetic Analysis | Proceeds via a pseudo-living mechanism; molecular weight is controllable, and the rate is independent of nitroxide initiator concentration. cmu.edu | cmu.edu |

| Electrochemical CO₂ Reduction | Electrochemical Kinetics (CV, EIS) | The mechanism involves pyridinium groups as active sites; reaction rate is limited by charge transfer and protonation, dependent on polymer film thickness. rsc.org | rsc.org |

| Photochemical [2+2]-Cycloaddition | Mechanistic Probes, Catalyst Screening | A mechanism involving a chiral ternary complex enables stereocontrol. 4-Vinylpyrimidine is a reactive substrate in this transformation. nih.gov | nih.gov |

| General Reaction Mechanisms | Kinetic Isotope Effect (KIE) | Replacing H with D (kH/kD) can distinguish between primary and secondary effects, revealing whether a C-H bond is broken in the rate-determining step. wikipedia.orgnih.govlibretexts.org | wikipedia.orgnih.govlibretexts.org |

Information regarding the chemical compound 4-Vinylpyrimidine is not available in the public domain.

Following a comprehensive search for scientific literature concerning the polymerization and materials research of the chemical compound 4-Vinylpyrimidine , it has been determined that there is a significant lack of available data to construct the requested article.

The search results consistently yielded information on a different, more common compound, 4-vinylpyridine . These two compounds are structurally distinct, with a pyridine ring containing one nitrogen atom and a pyrimidine ring containing two. This structural difference is critical and imparts distinct chemical and polymerization characteristics. Therefore, data for 4-vinylpyridine cannot be used as a substitute for 4-vinylpyrimidine.

While a single reference titled "Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine" was identified, access to the detailed experimental findings and characterization data within this publication is not available. acs.org This indicates that while the polymerization of 4-vinylpyrimidine has been a subject of scientific investigation, the specific, in-depth information required to populate the detailed outline provided in the prompt is not present in the accessible public domain.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Polymerization Science and Materials Research of 4-Vinylpyrimidine" that adheres to the requested structure and content requirements. Any attempt to do so would result in an article lacking the necessary scientific depth and detail or would require speculative and unverified information.

Polymerization Science and Materials Research of 4 Vinylpyrimidine

Post-Polymerization Modification of Poly(4-Vinylpyrimidine)

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers by altering a pre-existing polymer backbone. researchgate.net This approach allows for the introduction of a wide variety of functional groups that may not be compatible with the initial polymerization conditions. For poly(4-vinylpyrimidine) and its analog poly(4-vinylpyridine), the nucleophilic nitrogen atoms on the heterocyclic ring serve as highly reactive sites for these modifications.

One of the most common PPM techniques is quaternization . This reaction involves the alkylation of the nitrogen atom in the pyrimidine (B1678525) ring, converting the neutral polymer into a cationic polyelectrolyte. acs.orgdoi.org The process is typically achieved by reacting the polymer with alkyl halides (e.g., octyl bromide, dodecyl bromide). tandfonline.com The degree of quaternization can be controlled by adjusting reaction time, temperature, and the stoichiometry of the alkylating agent, allowing for fine-tuning of the polymer's properties. acs.org This modification significantly alters the polymer's solubility, making it water-soluble, and imparts properties such as antibacterial activity. clarkson.edu For instance, quaternized P4VP has been shown to be effective against bacteria like Staphylococcus aureus. clarkson.edu

Beyond simple alkylation, the pyrimidine ring can be modified to introduce more complex functionalities. For example, copolymers of 4-vinylpyridine (B31050) have been modified with 1,4-butanesultone to introduce sulfobetaine (B10348) moieties, creating a new ionic polymer with specific electrochemical properties. tandfonline.comtandfonline.com Similarly, azobenzonitrile groups have been attached to a poly(4-vinylpyridine-co-styrene) backbone to create materials with electro-optical activity. nih.govingentaconnect.com These modifications highlight the versatility of the vinyl-heterocycle structure in creating tailored functional materials.

Another approach involves the modification of block copolymers containing a poly(4-vinylpyrimidine) segment. For example, triblock terpolymers of polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) have been synthesized, where the third block can be hydrolyzed to poly(glyceryl methacrylate), introducing highly functional and hydrophilic domains with two hydroxyl groups per repeating unit available for further modification. mdpi.com

Supramolecular Assembly Involving Poly(4-Vinylpyrimidine)

Supramolecular assembly relies on non-covalent interactions to build well-defined, higher-order structures. Poly(4-vinylpyrimidine) and its P4VP analog are excellent candidates for this bottom-up approach due to the ability of the pyrimidine/pyridine (B92270) ring to act as a hydrogen bond acceptor or a ligand for metal coordination. mdpi.comrsc.org

Hydrogen Bonding: The nitrogen atom on the pyrimidine ring can form strong hydrogen bonds with donor molecules, such as phenols or carboxylic acids. researchgate.net This interaction is the driving force for the self-assembly of block copolymers containing a P4VP block when blended with small molecules. For example, when polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) is mixed with molecules like 2-hydroxy-6-naphthoic acid (HNA) or 3,4,5-tris(hexadecyloxy)benzoic acid (THBA), the small molecules selectively associate with the P4VP block. mdpi.comacs.org This association effectively increases the volume fraction of the P4VP-containing domain, leading to morphological transitions. ntu.edu.tw Depending on the block ratios and the amount of the added molecule, various nanostructures can be formed, including spheres, cylinders, gyroids, and lamellae. rsc.orgacs.org Studies comparing P4VP and poly(2-vinylpyridine) (P2VP) have shown that the nitrogen in the 4-position is more accessible and forms stronger hydrogen bonds, leading to more ordered structures compared to the sterically hindered nitrogen in P2VP. rsc.orgresearchgate.net

Metal-Ligand Coordination: The lone pair of electrons on the nitrogen atom of the pyrimidine ring allows it to act as a strong ligand, coordinating with a variety of transition metal ions like Au³⁺, Cu²⁺, Ru²⁺, and Ag⁺. mdpi.comacs.org This coordination can be used to form polymer-metal complexes and drive supramolecular assembly. researchgate.net In block copolymers like PS-b-P4VP, the addition of metal salts leads to the selective swelling of the P4VP domain due to the formation of coordination complexes. acs.org The strength of this association influences the final morphology, with strongly coordinating ions like Au³⁺ causing a more significant change in the effective volume of the P4VP block than weakly coordinating ions like Ag⁺. acs.org These polymer-metal hybrids have applications in catalysis and the fabrication of nanostructured materials. mdpi.comrsc.org

Self-Healing Polymers Incorporating 4-Vinylpyrimidine Units

Self-healing polymers are smart materials capable of autonomously repairing damage, thereby extending their lifespan and improving reliability. espublisher.com The incorporation of 4-vinylpyrimidine or 4-vinylpyridine units into polymer networks is a promising strategy for designing self-healing materials, primarily through the introduction of reversible, non-covalent bonds.

The healing mechanism often relies on dynamic supramolecular interactions. nih.gov For instance, robust and self-healable nanocomposite hydrogels have been created by grafting poly(4-vinylpyridine) (P4VP) onto the surface of silica (B1680970) nanoparticles. acs.org These P4VP-functionalized nanoparticles are then embedded within an anionic polymer matrix like poly(acrylic acid) (PAA). The self-healing capability arises from the reversible electrostatic interactions between the cationic P4VP (which becomes protonated in the hydrogel) and the anionic PAA matrix. When the material is damaged, these ionic bonds can reform across the fractured interface, restoring the cross-linked network and healing the material. Research has shown that the healing efficiency of such hydrogels can be significant, with one study reporting a recovery of 77.78% of tensile strength after 12 hours of healing time. acs.org

Another approach involves using metal-ligand coordination as the reversible cross-linking mechanism. Blends of a polymer containing metal ions, such as zinc-neutralized carboxyl-terminated polybutadiene, with a copolymer containing 4-vinylpyridine units (e.g., poly(styrene-co-4-vinylpyridine)) can form a physically cross-linked network. researchgate.net The coordination bonds between the pyridine units and the metal ions are dynamic; they can break and reform, allowing the material to flow and mend when damaged, often aided by a stimulus like heat. This type of system can also exhibit shape memory effects, which help to bring cracked surfaces into close contact to facilitate the healing process. researchgate.net

Advanced Analytical Methodologies for 4 Vinylpyrimidine Detection and Quantification

Chromatographic Techniques for Separation and Analysis of 4-Vinylpyrimidine

Chromatography is a cornerstone of separation science, and its various forms are well-suited for the analysis of 4-Vinylpyrimidine. jackwestin.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. jackwestin.comsolubilityofthings.com

High-Performance Liquid Chromatography (HPLC) Method Development for 4-Vinylpyrimidine

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in a liquid mobile phase. mdpi.com For 4-Vinylpyrimidine, a reversed-phase (RP-HPLC) method would be a primary approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. agronomysociety.org.nz

Method development for 4-Vinylpyrimidine would involve the optimization of several key parameters to achieve a good peak shape, resolution, and a short analysis time. This includes selecting an appropriate column (e.g., C18 or C8), mobile phase composition (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol), and a suitable detector. nih.govcanada.ca The pyrimidine (B1678525) ring and the vinyl group in 4-Vinylpyrimidine are chromophores, making UV detection a suitable choice. numberanalytics.comlibretexts.org The detection wavelength would be set at the maximum absorbance of the compound to ensure high sensitivity. mdpi.com For related pyrimidine derivatives, detection wavelengths are often in the range of 210-295 nm. nih.gov

Table 1: Illustrative Parameters for a Potential RP-HPLC Method for 4-Vinylpyrimidine Analysis

| Parameter | Example Condition | Rationale/Reference |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Commonly used for separating a wide range of organic molecules. nih.gov |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | A common mobile phase for RP-HPLC, its ratio can be adjusted for optimal separation. northeastfc.uk |

| pH Modifier | Formic Acid or Phosphoric Acid | For Mass-Spec (MS) compatible applications, formic acid is preferred. sielc.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. northeastfc.uk |

| Detection | UV at λmax (e.g., ~250-270 nm) | Pyrimidine derivatives absorb UV light, allowing for sensitive detection. numberanalytics.comrsc.org |

| Injection Vol. | 10-20 µL | Standard injection volume for analytical HPLC. mdpi.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control can improve reproducibility. solubilityofthings.com |

This table is illustrative and based on methods for structurally similar compounds, as specific validated methods for 4-Vinylpyrimidine are not extensively documented.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for 4-Vinylpyrimidine

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. dntb.gov.ua It is suitable for volatile and thermally stable compounds. mdpi.com Given that 4-Vinylpyrimidine is a relatively small molecule, it is expected to be amenable to GC analysis.

For compounds that may have issues with volatility or thermal stability, or to improve chromatographic behavior, a derivatization step is often employed. mdpi.com This involves a chemical reaction to modify the analyte into a more suitable form for GC-MS analysis. northeastfc.uk For 4-Vinylpyrimidine, derivatization of the nitrogen atoms in the pyrimidine ring could be considered to enhance its analytical properties.

GC-MS analysis provides not only quantitative data but also qualitative information through the mass spectrum of the compound, which serves as a molecular "fingerprint" and can be used for structural confirmation. dntb.gov.ua The analysis of nitrogen-containing compounds like pyridine (B92270) derivatives in complex matrices such as tobacco smoke has been successfully demonstrated using GC-MS. coresta.org

Table 2: Potential GC-MS Parameters for 4-Vinylpyrimidine Analysis

| Parameter | Example Condition | Rationale/Reference |

| Column | Capillary (e.g., DB-5ms, HP-5ms) | A non-polar or medium-polarity column is a good starting point for many organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. dntb.gov.ua |

| Injector Temp. | 250 °C | Must be high enough to ensure complete volatilization of the sample. canada.ca |

| Oven Program | Temperature gradient (e.g., 70°C hold, then ramp) | A programmed temperature increase allows for the separation of compounds with different boiling points. canada.ca |

| Ionization Mode | Electron Ionization (EI) | A common and robust ionization technique that provides reproducible mass spectra. mdpi.com |

| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for high-sensitivity quantification. mdpi.com |

Capillary Electrophoresis (CE) for 4-Vinylpyrimidine Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is particularly useful for the analysis of charged molecules and can be applied to a wide range of analytes, including pyrimidine derivatives. nih.govnih.gov

For the analysis of 4-Vinylpyrimidine, which is a weakly basic compound, a low pH buffer system would be required to ensure the compound is protonated and carries a positive charge. The separation can be optimized by adjusting the buffer composition, pH, and applied voltage. researchgate.net CE methods have been successfully developed for the diagnosis of inborn errors of pyrimidine metabolism by analyzing various pyrimidine derivatives in urine. nih.govscispace.com These methods demonstrate the high separation efficiency and short analysis times achievable with CE. scispace.com

Table 3: General Conditions for Capillary Zone Electrophoresis (CZE) of Pyrimidine Derivatives

| Parameter | Example Condition | Rationale/Reference |

| Capillary | Fused-silica, uncoated | Standard capillary for many CE applications. nih.gov |

| Background Electrolyte (BGE) | Phosphate or Borate buffer | The choice of buffer and its pH is critical for achieving separation. nih.govresearchgate.net |

| pH | Acidic (e.g., 2.5-4.5) or Alkaline (e.g., 8-9.6) | pH determines the charge state of the analyte and the electroosmotic flow. researchgate.netscispace.com |

| Voltage | 10-30 kV | Higher voltage generally leads to faster separations but can generate more Joule heating. scispace.com |